1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine
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Overview
Description
1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine is a complex organic compound that features both a nitro group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which combines a piperidine ring with a nitro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine typically involves the nitration of a phenylpiperidine precursor followed by the introduction of the pyrrolidine ring. One common method involves the nitration of 2-phenylpiperidine using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed:
Reduction: 1-[2-Amino-5-(pyrrolidin-1-yl)phenyl]piperidine.
Substitution: Various substituted phenylpiperidines.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate signaling pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-(2-Nitrophenyl)pyrrolidine
- 4-(1-Pyrrolidinyl)piperidine
- 4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness: 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperidine is unique due to its specific combination of a nitro group and a pyrrolidine ring attached to a piperidine backbone. This structure provides distinct chemical and biological properties that are not observed in its analogs .
Properties
CAS No. |
339234-69-4 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C15H21N3O2/c19-18(20)14-7-6-13(16-8-4-5-9-16)12-15(14)17-10-2-1-3-11-17/h6-7,12H,1-5,8-11H2 |
InChI Key |
BUEFECGURTZCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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